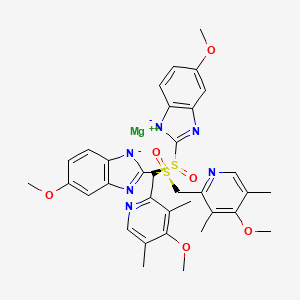![molecular formula C10H7FN4S B8788116 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8788116.png)
2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorinated pyrrolopyridine moiety and a thiazole ring, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of the Pyrrolopyridine and Thiazole Moieties: The final step involves coupling the fluorinated pyrrolopyridine core with the thiazole ring using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- may involve optimization of the above synthetic routes to enhance yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit specific kinases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit similar biological activities, particularly as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are also investigated for their potential as therapeutic agents.
Uniqueness
2-Thiazolamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to the presence of both a fluorinated pyrrolopyridine moiety and a thiazole ring, which confer distinct chemical properties and biological activities. Its ability to inhibit specific kinases with high potency makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C10H7FN4S |
|---|---|
分子量 |
234.26 g/mol |
IUPAC名 |
4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7FN4S/c11-6-1-2-13-9-8(6)5(3-14-9)7-4-16-10(12)15-7/h1-4H,(H2,12,15)(H,13,14) |
InChIキー |
YSTNOKASXTYSIK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1F)C(=CN2)C3=CSC(=N3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
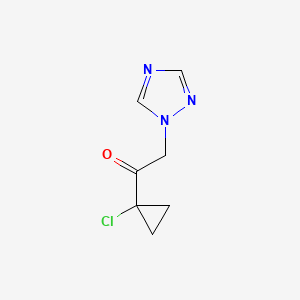
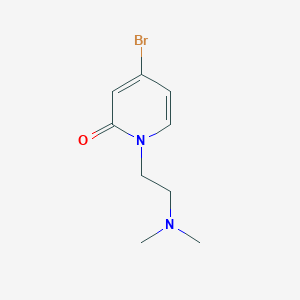
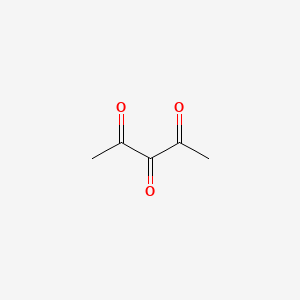
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-](/img/structure/B8788076.png)
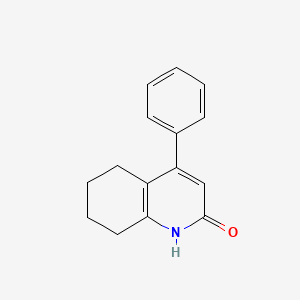
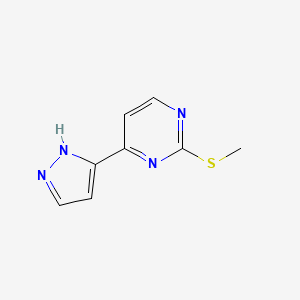
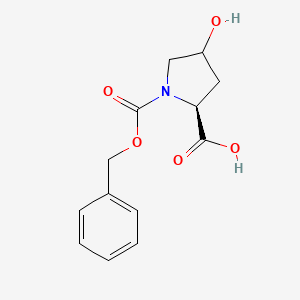
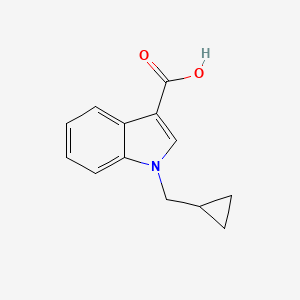
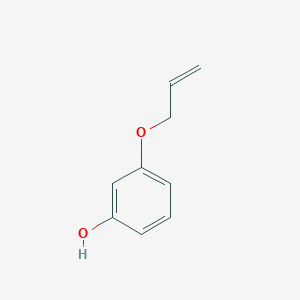
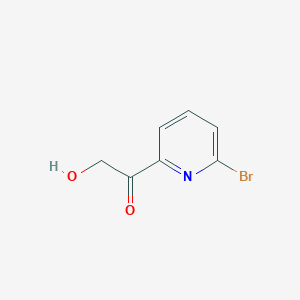
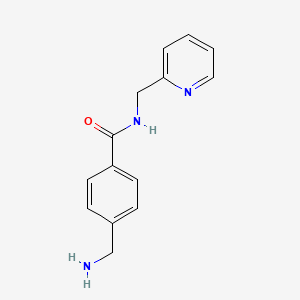
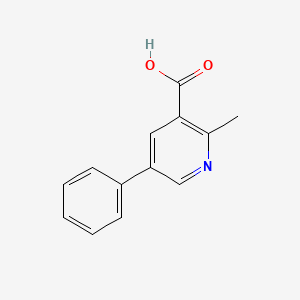
![2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)
